A Senior Application Scientist's Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester
A Senior Application Scientist's Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the 2-aminothiazole core, it serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds.[1][2] This guide provides an in-depth examination of its chemical properties, a robust and logical synthesis protocol, detailed analytical characterization, and its versatile applications as a synthetic intermediate in the development of novel therapeutic agents. By explaining the causality behind the synthetic and analytical methodologies, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this valuable chemical building block.
Introduction and Overview
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, forming the structural basis for numerous approved drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The title compound, Methyl 2-amino-5-chlorothiazole-4-carboxylate, enhances this core scaffold with three key functional groups: a nucleophilic amino group, an electrophilic methyl ester, and a strategically placed chloro substituent. This trifecta of functionality allows for precise, multi-directional chemical modifications, making it an exceptionally valuable starting material for constructing complex molecular architectures and diverse compound libraries.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for Methyl 2-amino-5-chlorothiazole-4-carboxylate is provided below.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | PubChem |
| CAS Number | 914348-76-8 | Capot Chem |
| Molecular Formula | C₅H₅ClN₂O₂S | Capot Chem |
| Molecular Weight | 192.62 g/mol | Capot Chem |
| Appearance | Solid (Typically off-white to yellow powder) | Vendor Data |
| Boiling Point | 335.2 °C at 760 mmHg (Predicted) | MySkinRecipes |
| Storage Conditions | 2-8°C, protect from light, store under an inert atmosphere | MySkinRecipes |
Structural Representation
The chemical structure of the title compound is a five-membered thiazole ring substituted at the 2, 4, and 5 positions.
Caption: Chemical structure of the title compound.
Synthesis and Purification
The most logical and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, most commonly thiourea.
Synthetic Strategy: The Hantzsch Reaction
For the target molecule, the key starting materials are thiourea and a suitable α-chloro-β-ketoester, specifically methyl 2-chloro-3-oxopropanoate . The reaction mechanism proceeds via two key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester).
-
Cyclization & Dehydration: An intramolecular condensation occurs between the amino group of the thiourea intermediate and the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.
This one-pot approach is highly efficient as it avoids the isolation of unstable intermediates.[2]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Hantzsch synthesis of similar 2-aminothiazole-4-carboxylates.[4][5]
Materials:
-
Methyl 2-chloro-3-oxopropanoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol (as solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketoester).
-
Addition of Thiourea: Add thiourea (1.1 eq) to the solution. The mixture may be a slurry at this stage.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality Note: Refluxing provides the necessary activation energy for the condensation and dehydration steps. Using a slight excess of thiourea ensures the complete consumption of the more valuable ketoester precursor.
-
-
Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalide salt formed during the reaction, adjusting the pH to ~8. This will precipitate the free base product.
-
Workup - Extraction: If the product does not precipitate cleanly, concentrate the mixture under reduced pressure to remove the ethanol. Add water and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a pure solid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm) | Multiplicity | Notes |
| -NH₂ | ~7.0 - 7.5 | Broad singlet | Exchangeable with D₂O. |
| -OCH₃ | ~3.7 - 3.9 | Singlet | Characteristic of methyl ester protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected δ (ppm) | Notes |
| C=O (Ester) | ~162 - 166 | Carbonyl carbon of the ester. |
| C2 (Thiazole, C-NH₂) | ~166 - 170 | Carbon bearing the amino group. |
| C4 (Thiazole, C-COOMe) | ~110 - 115 | Carbon bearing the carboxylate group. |
| C5 (Thiazole, C-Cl) | ~125 - 130 | Carbon bearing the chloro group. |
| -OCH₃ | ~52 - 54 | Methyl carbon of the ester. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
| Technique | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ ≈ 193.0, 195.0 (approx. 3:1 ratio) | The two major peaks correspond to the isotopes of chlorine (³⁵Cl and ³⁷Cl). |
| HRMS (ESI) | Calculated for C₅H₆ClN₂O₂S [M+H]⁺: 192.9839 | High-resolution mass spec provides confirmation of the elemental composition. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Symmetric/Asymmetric Stretch |
| C=O (Ester) | 1690 - 1720 | Stretch |
| C=N / C=C (Ring) | 1500 - 1650 | Stretch |
| C-O (Ester) | 1100 - 1300 | Stretch |
Key Chemical Reactions and Synthetic Utility
The utility of methyl 2-amino-5-chlorothiazole-4-carboxylate stems from the distinct reactivity of its functional groups, allowing it to serve as a versatile scaffold for further molecular elaboration.
Caption: Key reaction pathways for modifying the title compound.
Reactions at the 2-Amino Group
The primary amine at the C2 position is a potent nucleophile and is the most common site for derivatization.
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide bonds. This is a fundamental step in building more complex molecules, such as kinase inhibitors.[1][6]
-
Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis yields the corresponding imines (Schiff bases). These products can be further reduced to secondary amines or used as intermediates themselves.[5]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, which are common pharmacophores in medicinal chemistry.[1]
Reactions at the 4-Carboxylate Group
The methyl ester at the C4 position can be modified, typically after protecting or reacting the more reactive amino group.
-
Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, converts the methyl ester into the corresponding carboxylic acid.[7] This unmasks a new functional handle for further reactions.
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDCI, HATU) to form a diverse range of carboxamides. This is a critical transformation for exploring structure-activity relationships in drug discovery programs.
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core are investigated for numerous therapeutic indications:
-
Anticancer Agents: Many kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core. The scaffold acts as a versatile hinge-binding motif, interacting with the ATP-binding site of various kinases.[1]
-
Antimicrobial Agents: The thiazole ring is a key component of penicillin antibiotics and other synthetic antimicrobial compounds. The 2-aminothiazole scaffold has been extensively explored for developing new agents against bacteria, fungi, and tuberculosis.[3][6]
-
Anti-inflammatory and Other Activities: Derivatives have also shown promise as anti-inflammatory, antiviral, and antioxidant agents, highlighting the broad therapeutic potential of this heterocyclic system.[2][3]
The title compound, with its specific substitution pattern, serves as a crucial starting material for synthesizing libraries of compounds aimed at these and other biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The following information is summarized from the material's Safety Data Sheet (SDS).[8]
-
Hazard Identification: While not classified under GHS, general precautions for handling fine chemicals should be observed. Avoid inhalation of dust and contact with skin and eyes.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
Methyl 2-amino-5-chlorothiazole-4-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its densely packed functionality on a privileged heterocyclic core provides a robust platform for generating molecular diversity. Understanding its synthesis via the Hantzsch reaction, its characteristic analytical signature, and its predictable reactivity pathways empowers researchers to design and execute efficient synthetic campaigns. This guide serves as a foundational resource, enabling scientists to confidently integrate this potent building block into their research and development programs, accelerating the discovery of next-generation therapeutics.
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J. Islampour, M., & Zadsirjan, V. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. [Link]
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Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Kaur, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25638-25664. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
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Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 116. [Link]
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Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2006). Organic & Biomolecular Chemistry, 4(14), 2795-2802. [Link]
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